molecular formula C11H9NO5 B6342494 4-[(2E)-3-carboxyprop-2-enamido]benzoic acid CAS No. 36847-93-5

4-[(2E)-3-carboxyprop-2-enamido]benzoic acid

Cat. No.: B6342494
CAS No.: 36847-93-5
M. Wt: 235.19 g/mol
InChI Key: KDCFOKATFSLHQS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Carboxyprop-2-enoylamino)benzoic acid is a chemical compound with the molecular formula C11H9NO5 and a molecular weight of 235.19 g/mol . It is not intended for human or veterinary use and is primarily used for research.


Molecular Structure Analysis

The molecular structure of 4-(3-Carboxyprop-2-enoylamino)benzoic acid consists of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .

Scientific Research Applications

Antiviral Properties

One of the significant applications of derivatives similar to 4-(3-Carboxyprop-2-enoylamino)benzoic acid is in antiviral research. Compounds structurally related to this chemical have been explored for their potential to inhibit adenovirus replication. Through structural modifications and synthesis of analogues, researchers have discovered compounds with improved potency and low cell toxicity, highlighting their potential as antiviral agents (Öberg et al., 2012).

Anion Recognition and Sensing

Another area of application is in anion recognition and sensing. Derivatives like 4-(N,N-Dimethylamino)benzoic acid have shown remarkable affinity and selectivity towards divalent anions such as HPO4^2- and SO4^2-, demonstrating their utility in the development of new sensors for environmental and biological applications (Hou & Kobiro, 2006).

Coordination Polymers and Photophysical Properties

The synthesis and study of coordination polymers assembled from derivatives of benzoic acids have revealed interesting insights into their crystal structures and photophysical properties. These studies not only contribute to our understanding of the chemical and physical properties of these materials but also open up possibilities for their application in luminescence-based devices and materials science (Sivakumar et al., 2011).

Antitumor Activities

Research into organotin carboxylates, which may include compounds structurally related to 4-(3-Carboxyprop-2-enoylamino)benzoic acid, has shown that these compounds exhibit significant antitumor activities. This opens a pathway for the development of new chemotherapeutic agents based on the structural motifs of benzoic acid derivatives (Sakho et al., 2010).

Corrosion Inhibition

Additionally, certain cyanoacetamide derivatives related to 4-(3-Carboxyprop-2-enoylamino)benzoic acid have been explored as corrosion inhibitors for carbon steel in acidic media. These compounds demonstrate the potential of benzoic acid derivatives in industrial applications, where they can protect metals against corrosion, thereby extending their lifespan and maintaining their integrity in harsh environments (Fouda et al., 2008).

Properties

IUPAC Name

4-[[(E)-3-carboxyprop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c13-9(5-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCFOKATFSLHQS-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5432-04-2
Record name NSC13692
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13692
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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